7-ethoxy-2,3-dihydro-1H-indol-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-ethoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-8-5-3-4-7-6-9(12)11-10(7)8/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
ABUIYFVZUVIKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(=O)C2 |
Origin of Product |
United States |
Pharmacological and Biological Profile of 7 Ethoxy 2,3 Dihydro 1h Indol 2 One Analogues
Comprehensive Spectrum of Investigated Biological Activities of Indoline-2-one Derivatives
The indole (B1671886) ring system is a crucial component in many pharmaceutical agents. derpharmachemica.com Researchers have extensively modified the core indoline-2-one structure to explore and enhance its biological effects, leading to the discovery of potent agents with a variety of therapeutic applications. nih.gov
Indoline-2-one derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. Studies have demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and target specific signaling pathways involved in tumor growth.
Recent research has focused on designing and synthesizing novel indole derivatives as dual inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Sarcoma kinase (SRC), which are implicated in the aggressive phenotype of various cancers. nih.gov For instance, a series of twelve novel compounds structurally similar to the EGFR inhibitor osimertinib (B560133) were synthesized and evaluated. nih.gov One of these, compound 16 , exhibited potent dual inhibitory activity against both EGFR and SRC kinases and showed strong cytotoxicity against lung and prostate cancer cells while having weak toxicity for normal cells. nih.gov Mechanistic studies revealed that compound 16 significantly induces apoptosis in prostate cancer cells by increasing levels of Caspase-3, Caspase-8, and Bax, and decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov
In another study, new N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives were synthesized and evaluated for their cytotoxic properties against a panel of cancer cell lines, including leukemia and human cervix carcinoma. researchgate.netrsc.org The derivative 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (5t) was identified as the most potent inhibitor across all tested cell lines. researchgate.netrsc.org Further investigation into its mechanism of action showed that compound 5t induces apoptosis at submicromolar concentrations, as confirmed by cell cycle analysis, DNA fragmentation, and Annexin V-FITC flow cytometry. researchgate.netrsc.org
Additionally, derivatives of 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide, which contain an oxindole-like core, were evaluated against human colon cancer (HCT-116) and breast cancer (MCF-7) cells. nih.gov Compound 13b from this series displayed the most potent activity against HCT-116 cells, suppressing their growth by triggering apoptosis and arresting the cell cycle in the S phase. nih.gov
Table 1: Anticancer Activity of Selected Indoline-2-one Derivatives
| Compound/Derivative | Target/Cell Line | Key Findings | Reference |
|---|---|---|---|
| Compound 16 (Osimertinib analogue) | EGFR, SRC, Lung (A549), Prostate cancer cells | Dual kinase inhibitor; induces apoptosis via caspase pathway. | nih.gov |
| Compound 5t (Benzohydrazide derivative) | Leukemia (L1210, REH, K562, CEM), Cervix (HeLa) | Potent cytotoxic agent; induces apoptosis. | researchgate.netrsc.org |
| Compound 13b (Andrographolide derivative) | Colon Cancer (HCT-116) | Potent activity with an IC₅₀ value of 7.32 μM; induces apoptosis and S-phase cell cycle arrest. | nih.gov |
The indoline-2-one scaffold is a key pharmacophore for developing agents to combat infectious diseases caused by bacteria and fungi. nih.gov These derivatives have shown efficacy against a range of pathogens, including drug-resistant strains.
One study highlighted the antimicrobial and antibiofilm activities of indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB), a significant public health threat. nih.gov Three derivatives, 5-iodoindole , 3-methylindole , and 7-hydroxyindole , were effective against planktonic XDRAB cells. nih.gov Notably, 7-hydroxyindole demonstrated the most potent effect in inhibiting the formation of XDRAB biofilms and was also capable of eradicating established, mature biofilms in a concentration-dependent manner. nih.gov The use of these indole agents in combination with conventional antimicrobial drugs has also shown synergistic effects. nih.gov
Other research has reported the synthesis of various indole hybrids with significant antimicrobial potential. nih.gov For example, 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl) ethan-1-one showed maximum antibacterial activity in its series. nih.gov The antifungal activity of indole-containing natural products has also been noted, such as the phytoalexins caulilexin A, B, and C , which are produced by plants and exhibit antifungal properties. nih.gov
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound/Derivative | Target Microbe | Activity | Reference |
|---|---|---|---|
| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Inhibits biofilm formation and eradicates mature biofilms. | nih.gov |
| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Activity against planktonic cells. | nih.gov |
| 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl) ethan-1-one | Bacteria | Maximum antibacterial activity in its series. | nih.gov |
| Caulilexins A, B, C | Fungi | Antifungal activity. | nih.gov |
The indole nucleus is an attractive scaffold for the design of antiviral drugs to combat a variety of viral infections. nih.gov Research has been directed toward developing indole derivatives targeting viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).
A recent patent describes indolinyl compounds that function as inhibitors of the helicase-primase enzyme complex of herpesviruses, including HSV-1. google.com These medications are being developed as alternatives to nucleoside analogs like acyclovir, aiming for more convenient dosing and reduced viral shedding. google.com
In the fight against HIV, novel indole derivatives have been designed and evaluated for their ability to inhibit HIV-1 integrase, a crucial enzyme for viral replication. nih.gov Structure-activity relationship studies indicated that ethyl (5, 7-dichloro-3-(1,1,1-trifluoro-2-hydroxypropan-2-yl)-1H-indol-2-yl)carbamate displayed the highest efficacy against HIV-1 infection in its class. nih.gov The indole scaffold is also a component of several marketed drugs, including Delavirdine, which was used in antiretroviral therapy for HIV-1.
Furthermore, research into Hepatitis C Virus (HCV) has led to the synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives. A derivative featuring benzene (B151609) amine and benzyl (B1604629) moieties at the 1,2-positions showed good antiviral properties against two HCV genotypes, with EC₅₀ values of 12.4 μM and 8.7 μM. nih.gov
Table 3: Antiviral Activity of Selected Indole Derivatives
| Compound/Derivative | Target Virus/Enzyme | Key Findings | Reference |
|---|---|---|---|
| Indolinyl Compounds | Herpesvirus helicase-primase | Inhibit the viral enzyme complex. | google.com |
| Ethyl (5, 7-dichloro-3-(1,1,1-trifluoro-2-hydroxypropan-2-yl)-1H-indol-2-yl)carbamate | HIV-1 Integrase | Highest efficacy in its series against HIV-1 infection. | nih.gov |
| 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative | Hepatitis C Virus (HCV) | Good antiviral activity with EC₅₀ values of 12.4 μM (gt 1b) and 8.7 μM (gt 2a). | nih.gov |
Indoline-2-one derivatives have been extensively investigated as potent anti-inflammatory agents, often designed based on the structure of existing non-steroidal anti-inflammatory drugs (NSAIDs) like Tenidap (B1681256). nih.govnih.govresearchgate.net These compounds work by inhibiting the production of pro-inflammatory mediators.
In one significant study, thirty indole-2-one and 7-aza-2-oxindole derivatives were synthesized and evaluated for their ability to inhibit the release of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in macrophages stimulated by lipopolysaccharide (LPS). nih.govnih.gov The indole-2-one series generally showed greater activity than the 7-aza-2-oxindole series. nih.gov Compound 7i was the most potent, showing excellent inhibition of the expression of TNF-α, IL-6, COX-2, and iNOS. nih.govnih.gov This compound also provided significant protection from LPS-induced septic death in mouse models, highlighting its potential for treating acute inflammatory diseases like sepsis. nih.govnih.gov
Structure-activity relationship (SAR) analysis revealed that high molecular polarizability and a low lipid/water partition coefficient are beneficial for the anti-inflammatory activity of these indole-2-one derivatives. nih.govnih.govresearchgate.net The presence of an electron-donating group on the phenyl ring of the derivatives, as seen in compounds 7b, 7i, and 7c , also contributed to strong anti-inflammatory activity. nih.gov
Table 4: Anti-inflammatory Activity of Selected Indoline-2-one Derivatives
| Compound/Derivative | Target/Model | Activity | Reference |
|---|---|---|---|
| Compound 7i | LPS-stimulated macrophages; Sepsis mouse model | Potent inhibitor of TNF-α, IL-6, COX-2, iNOS; provides protection in vivo. | nih.govnih.gov |
| Compound 8e | LPS-stimulated macrophages | Inhibited expression of TNF-α, IL-6, COX-2, and iNOS. | nih.govnih.govresearchgate.net |
| Compounds 7b, 7c | LPS-stimulated macrophages | Exhibited strong anti-inflammatory activity. | nih.gov |
The structural similarity of the indole nucleus to key neurotransmitters like serotonin (B10506) has made its derivatives a focal point for CNS drug discovery. ontosight.ai Research has explored their potential as anticonvulsant, antidepressant, and anxiolytic agents.
Studies have investigated indole derivatives as ligands for serotonin receptors, such as 5-HT₁ₐ and 5-HT₂ₐ, which are involved in mood and anxiety regulation. nih.gov The compound D2AAK7 demonstrated anxiolytic effects, likely related to its interaction with 5-HT₁ₐ receptors. nih.gov The anxiolytic drug buspirone, a partial agonist of 5-HT₁ₐ receptors, serves as a reference for this class of compounds. nih.gov Another derivative, D2AAK5 , was shown to improve memory processes, an effect potentially mediated by both 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov
In other research, coumarin-chalcone hybrids containing an indole moiety were synthesized and evaluated for antianxiety and skeletal muscle relaxant potential. nih.gov A fluoro-substituted compound from this series was found to be more potent than the standard drug diazepam. nih.gov The antidepressant effects of new indole derivatives have also been assessed using the forced swim test (FST) in animal models, a standard test for detecting antidepressant activity. nih.gov
Table 5: CNS Modulatory Activity of Selected Indole Derivatives
| Compound/Derivative | Investigated Activity | Proposed Mechanism/Target | Reference |
|---|---|---|---|
| D2AAK7 | Anxiolytic | Interaction with 5-HT₁ₐ receptors. | nih.gov |
| D2AAK5 | Memory Improvement | Interaction with 5-HT₁ₐ and 5-HT₂ₐ receptors. | nih.gov |
| Fluoro-substituted coumarin-chalcone hybrid | Antianxiety, Skeletal Muscle Relaxant | More potent than diazepam in animal models. | nih.gov |
| 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309) | KCa3.1 Channel Modulation | Acts as a superagonist for the KCa3.1 potassium channel. | nih.gov |
Indole and its associated hybrid structures have been explored for their potential to treat parasitic diseases, including malaria and leishmaniasis. nih.gov The indole scaffold serves as a valuable starting point for the design of novel anti-infective agents targeting these widespread and often devastating diseases.
A comprehensive review of the anti-infective potential of indole derivatives highlights their evaluation for antimalarial and anti-leishmanial activities. nih.gov The development of new drugs is critical due to the emergence of resistance to existing therapies. While specific examples of 7-ethoxy-2,3-dihydro-1H-indol-2-one analogues in this area are not detailed in the provided search results, the broader class of indole derivatives remains an active area of research for antiparasitic drug discovery. The versatility of the indole nucleus allows for the synthesis of diverse libraries of compounds that can be screened for activity against various parasitic targets. nih.gov
Antioxidant Activity and Oxidative Stress Mitigation
Analogues of this compound have demonstrated notable antioxidant properties. Certain N-substituted indole-2-carboxamide and indole-3-acetamide (B105759) derivatives have been shown to be effective antioxidants, with some compounds exhibiting greater efficacy than alpha-tocopherol (B171835) in reducing rat liver lipid peroxidation and superoxide (B77818) anion formation. nih.gov The beneficial effects of these indole derivatives are often attributed to their ability to mitigate oxidative stress through various mechanisms, including the scavenging of free radicals. nih.govmdpi.com
For instance, some indole-imidazole derivatives have shown strong cytoprotective effects and the ability to chelate ferrous ions. nih.gov Furthermore, studies on indole-based hydrazides have demonstrated their potential to reduce lipid peroxidation. mdpi.com The antioxidant activity of these compounds is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous disease processes.
The following table summarizes the antioxidant activity of selected indole derivatives:
| Compound Type | Observed Antioxidant Effect | Reference |
| N-substituted indole-2-carboxamides | Efficient reduction of lipid peroxidation and superoxide anions | nih.gov |
| N-substituted indole-3-acetamides | Efficient reduction of lipid peroxidation and superoxide anions | nih.gov |
| Indole-imidazole derivatives | Strong cytoprotective effects and chelation of ferrous ions | nih.gov |
| Indole hydrazide derivatives | Reduction of lipid peroxidation | mdpi.com |
| Semicarbazides and Thiosemicarbazides | Significant radical scavenging activity | acs.org |
Enzyme Inhibition Studies
Analogues of this compound have been investigated for their ability to inhibit a wide range of enzymes, highlighting their potential as therapeutic agents for various diseases.
Kinase Inhibition : The indolin-2-one scaffold is a prominent feature in many kinase inhibitors. scirp.org These compounds target kinases involved in crucial cellular signaling pathways that regulate cell growth, proliferation, and survival. scirp.org For example, a novel series of 7-[1H-indol-2-yl]-2,3-dihydro-isoindol-1-ones were found to be potent dual inhibitors of Aurora-A and VEGF-R2 kinases. nih.gov Additionally, certain pyridine-quinoline hybrids with an indole moiety have been identified as competitive and non-competitive inhibitors of PIM-1 kinase. nih.gov
Histone Deacetylase (HDAC) Inhibition : Indole derivatives have been developed as inhibitors of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. nih.govscispace.com For instance, indole-amide hydroxamic acids, particularly 2-substituted indole-carboxamides, have shown potent HDAC inhibitory activity. scispace.com HDAC inhibitors can induce the accumulation of acetylated histones, leading to changes in cell differentiation, growth arrest, and apoptosis. scispace.com Furthermore, some HDAC inhibitors have been shown to modulate the function of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune responses. nih.gov
DNA Topoisomerase Inhibition : Several indole derivatives have been identified as inhibitors of DNA topoisomerases, enzymes essential for DNA replication and transcription. nih.gov Pyrazolo[1,5-a]indole derivatives have been shown to be strong inhibitors of topoisomerase II, with some acting as dual inhibitors of both topoisomerase I and II. researchgate.net Additionally, some thiosemicarbazide (B42300) derivatives containing an indole ring have been identified as dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov
Other Enzyme Inhibition :
Cyclooxygenase (COX) : Indole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.comresearchgate.net Some indole Schiff base derivatives have shown significant anti-inflammatory activity and selective inhibition of COX-2. mdpi.com
Hepsin : Novel small-molecule inhibitors of hepsin, a serine protease overexpressed in prostate cancer, have been identified. nih.gov Leu-Arg dipeptide-based hepsin inhibitors have also been developed. researchgate.net
Indoleamine 2,3-dioxygenase (IDO) : Besides the dual inhibitors mentioned above, other indole derivatives have been investigated for their ability to inhibit IDO1, a key enzyme in tryptophan metabolism that is implicated in cancer cell development. espublisher.comnih.gov
The table below provides a summary of the enzyme inhibition profiles of various indole analogues:
| Enzyme Target | Class of Indole Analogue | Key Findings | Reference(s) |
| Kinases (general) | Indolin-2-ones | Potent inhibitors of kinases involved in cell signaling | scirp.org |
| Aurora-A/VEGF-R2 | 7-[1H-indol-2-yl]-2,3-dihydro-isoindol-1-ones | Dual potent inhibition | nih.gov |
| PIM-1 Kinase | Pyridine-quinoline hybrids | Competitive and non-competitive inhibition | nih.gov |
| Histone Deacetylases (HDACs) | Indole-amide hydroxamic acids | Potent inhibition, particularly by 2-substituted indole-carboxamides | nih.govscispace.com |
| DNA Topoisomerase I/II | Pyrazolo[1,5-a]indoles | Strong inhibition of Topo II; some are dual inhibitors | researchgate.net |
| DNA Topoisomerase IIα / IDO1 | Thiosemicarbazide derivatives | First-in-class dual inhibitors identified | nih.gov |
| Cyclooxygenase (COX) | Indole Schiff bases | Selective COX-2 inhibition and anti-inflammatory activity | mdpi.comresearchgate.net |
| Hepsin | Small molecules, Leu-Arg dipeptides | Potent and selective inhibition of catalytic activity | nih.govresearchgate.net |
| Indoleamine 2,3-dioxygenase (IDO1) | Various indole derivatives | Inhibition of enzyme responsible for tryptophan catabolism | espublisher.comnih.gov |
Receptor Modulation and Agonism/Antagonism
Analogues of this compound have demonstrated the ability to modulate the activity of various receptors, indicating their potential to influence a range of physiological processes.
Serotonin Receptors : Indole derivatives have been synthesized and studied as ligands for serotonin receptors, which are crucial in the central nervous system. nih.gov For example, certain indole derivatives have shown affinity for both 5-HT1A and 5-HT2A serotonin receptors. nih.gov PNU-22394, a cyclized tryptamine (B22526) and simplified ibogaine (B1199331) analogue, acts as a potent modulator of 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org
Dopamine (B1211576) Receptors : Indolin-2-one derivatives with piperazinylbutyl side chains have been synthesized and shown to have a selective affinity for D2-like dopamine receptors. One such compound exhibited remarkable affinity and selectivity for the D4 receptor subtype. nih.gov
Estrogen Receptors : An indole derivative, 3-{[2-chloro-1-(4-chlorobenzyl)-5-methoxy-6-methyl-1H-indol-3-yl]methylene}-5-hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one, has been shown to interact with estrogen receptor beta (ERβ) and inhibit the growth of human ovarian cancer cells. nih.gov
Aryl Hydrocarbon Receptor (AhR) : Indole, a gut microbial metabolite of tryptophan, and its derivatives are known to be potent agonists of the aryl hydrocarbon receptor (AhR). mdpi.com The effects of indole on enteroendocrine cell differentiation have been shown to be mediated through AhR activation. mdpi.com
The following table summarizes the receptor modulation activity of selected indole analogues:
| Receptor Target | Class of Indole Analogue | Observed Effect | Reference(s) |
| Serotonin 5-HT1A/5-HT2A | Various indole derivatives | Ligand binding and potential modulation of CNS functions | nih.gov |
| Serotonin 5-HT2A/2B/2C | PNU-22394 (cyclized tryptamine) | Potent modulation, with varying agonist/antagonist profiles | wikipedia.org |
| Dopamine D4 | Indolin-2-one derivatives | Selective and high-affinity binding | nih.gov |
| Estrogen Receptor Beta (ERβ) | Substituted 1,3-dihydro-2H-indol-2-one | Interaction and inhibition of cancer cell growth | nih.gov |
| Aryl Hydrocarbon Receptor (AhR) | Indole and its derivatives | Agonist activity, mediating cellular differentiation | mdpi.com |
Putative Molecular Mechanisms of Action and Cellular Targets
The diverse biological activities of this compound analogues stem from their ability to interact with a variety of molecular targets and modulate key cellular processes.
Interference with Key Cellular Signaling Pathways and Protein-Protein Interactions
Indole derivatives exert their effects by interfering with critical cellular signaling pathways. Kinase inhibitors based on the indolin-2-one scaffold, for instance, target signaling cascades that are essential for cell growth and proliferation. scirp.org The inhibition of kinases like Aurora-A, VEGF-R2, and PIM-1 by indole analogues directly impacts these pathways. nih.govnih.gov
Furthermore, some indole derivatives can modulate the p53 pathway and inhibit protein-protein interactions, such as those involving Bcl-2, which are crucial for apoptosis. nih.govnih.gov The inhibition of histone deacetylases by indole-based compounds also represents a significant mechanism of action, as it leads to widespread changes in gene expression by altering chromatin structure. nih.govscispace.com This can affect multiple signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways. nih.gov
Investigations into Nucleic Acid (e.g., DNA) Binding and Intercalation
A significant number of indole derivatives have been shown to interact with DNA, which is a key mechanism for their observed antitumor activities. nih.govresearchgate.net These interactions can occur through various modes, including intercalation between DNA base pairs and binding to the minor groove. nih.govresearchgate.net
For example, novel indolin-2-ones with an arylidene motif have been found to bind moderately to DNA. nih.gov Similarly, certain indole-thiazole and indole-thiazolidinone derivatives have demonstrated the ability to interact with DNA, with studies suggesting they localize between cytosine and guanine (B1146940) bases through π-π interactions and hydrogen bonds. researchgate.net The indole nucleus is considered a contributing factor to the incorporation of these molecules into the DNA structure. nih.govresearchgate.net
The table below details the DNA binding characteristics of some indole derivatives:
| Indole Derivative Class | DNA Interaction Mode | Key Findings | Reference(s) |
| Arylidene indolin-2-ones | Moderate binding | KSV values of 1.35 × 10^4 and 3.05 × 10^4 M−1 | nih.gov |
| Indole-thiazole derivatives | Minor groove binding and intercalation | Localization between C and G bases | researchgate.net |
| Indole-thiazolidinone derivatives | Minor groove binding and intercalation | Localization between C and G bases | researchgate.net |
| Thiazolidine and imidazolidine (B613845) ring-containing indoles | DNA binding | High DNA binding constant (Kb of 5.69 × 10^4) for one compound | nih.gov |
Characterization of Reversible Enzyme Binding and Protein Mimicry
The inhibitory effects of many indole analogues on enzymes are often reversible. For example, the HDAC inhibitors suberoylanilide hydroxamic acid (SAHA) and ITF 2357 reversibly hyperacetylate histones by inhibiting HDAC enzymes. nih.gov This reversible binding allows for a dynamic regulation of enzyme activity.
In some cases, indole derivatives may act as protein mimics. For instance, hydroxamate-based HDAC inhibitors are thought to act as substrate analogues, binding to the active site and blocking the access of the natural substrate. scispace.com This mimicry is a key aspect of their inhibitory mechanism. The interaction of some indole derivatives with enzymes can also be characterized as a static quenching process, as seen in the binding of certain indolin-2-ones to bovine serum albumin (BSA). nih.gov
Structure Activity Relationship Sar Studies on 7 Ethoxy 2,3 Dihydro 1h Indol 2 One Derivatives
Identification and Elucidation of Essential Pharmacophores within the 2,3-dihydro-1H-indol-2-one Scaffold
A pharmacophore model represents the crucial functionalities of a molecule required for its biological activity. mdpi.com For the 2,3-dihydro-1H-indol-2-one scaffold, several key pharmacophoric features have been identified that contribute to its diverse biological actions. The core structure consists of a benzene (B151609) ring fused to a five-membered lactam ring. researchgate.netnih.gov This bicyclic system is a common feature in many natural alkaloids and synthetic compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net
The essential pharmacophoric elements of the oxindole (B195798) scaffold can be summarized as follows:
Lactam Moiety : The amide group within the five-membered ring is a critical feature. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) at the C-2 position serves as a hydrogen bond acceptor. These interactions are fundamental for binding to many biological targets. rsc.org
Aromatic Ring : The fused benzene ring provides a planar, hydrophobic surface that can engage in aromatic or hydrophobic interactions with receptor pockets. This ring can also be substituted at positions C-4, C-5, C-6, and C-7 to modulate electronic properties, solubility, and target specificity.
C-3 Position : This carbon atom is a key site for derivatization. It can be functionalized with one or two substituents, often creating a stereocenter. Modifications at this position can introduce additional hydrogen bond donors/acceptors, hydrophobic groups, or create complex three-dimensional shapes, such as in spirooxindoles, which significantly influence biological activity. nih.govrsc.org
Pharmacophore modeling studies on specific oxindole derivatives have further refined these general features. For instance, a model for cytotoxic activity against MCF-7 breast cancer cells identified a pharmacophore with three hydrogen bond acceptors and three aromatic rings as a potential model for high potency. nih.gov Another study focusing on dual VEGFR-2/EGFR inhibitors highlighted the benzylideneindolon-2-one scaffold, where the oxindole acts as a conformational switch. nih.gov
| Pharmacophoric Feature | Potential Interaction | Significance |
| N-H at N-1 | Hydrogen Bond Donor | Target binding, anchoring the molecule in the active site. |
| C=O at C-2 | Hydrogen Bond Acceptor | Essential for interaction with various enzymes and receptors. |
| Aromatic Ring (C4-C7) | Hydrophobic/Aromatic Interactions | Contributes to binding affinity and can be modified to tune selectivity. |
| Substituents at C-3 | H-bonding, Hydrophobic, Steric | Introduces diversity, creates stereocenters, and allows for the development of highly specific and potent derivatives like spirooxindoles. researchgate.netrsc.org |
**4.2. Correlative Analysis of Substituent Variations with Biological Potency and Selectivity
The biological activity of oxindole derivatives can be systematically altered by modifying substituents at various positions on the core scaffold.
Substitutions on the aromatic ring of the oxindole core play a critical role in determining potency and selectivity. The nature and position of these substituents influence the molecule's electronic and steric properties. While direct studies on the 7-ethoxy group are limited, research on related substitutions provides valuable insights. For example, in the development of anti-inflammatory agents based on the tenidap (B1681256) skeleton, modifications at the 7-position (using a 7-aza-2-oxindole) were explored, indicating the importance of this position for activity. nih.gov
Studies on other positions of the aromatic ring confirm the importance of substitution patterns. In a series of oxindole-based kinase inhibitors, the placement of chloro and fluoro groups had a profound impact on anticancer activity. mdpi.com The 3-pyridyl oxindole hybrids demonstrated superior activity over 2-pyridyl or 4-pyridyl versions, and a chlorine atom at the C-6 position yielded a particularly potent compound with cytotoxic effects against multiple cancer cell lines. mdpi.com Conversely, moving the chlorine to C-5 or replacing it with fluorine altered the activity profile significantly. mdpi.com
The potential roles of a C-7 alkoxy group, such as the ethoxy group, can be inferred from studies on analogous heterocyclic systems. In a series of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines, the alkoxy group was integral to their activity as dual inhibitors of c-Src and iNOS. nih.gov Similarly, studies on naringenin (B18129) derivatives showed that a long O-alkyl chain at the C-7 position improved antibacterial activity against S. aureus, suggesting that such groups can enhance membrane interaction or other pharmacokinetic properties. mdpi.com An ethoxy group at C-7 could therefore influence activity by modifying lipophilicity, metabolic stability, or by directly interacting with a specific region of a target protein.
Table: Effect of Aromatic Ring Substitution on Anticancer Activity of Pyridyl Oxindole Hybrids mdpi.com Data represents the number of NCI-60 cell lines affected at a 10 µM dose.
| Compound ID | Oxindole Substitution | Pyridyl Moiety | No. of Cytotoxic Cell Lines | No. of Cytostatic Cell Lines |
|---|---|---|---|---|
| 5l | 6-Chloro | 3-pyridyl | 4 | 44 |
| 5g | 5-Chloro | 2-pyridyl | 1 | 17 |
The nitrogen atom at the N-1 position of the oxindole ring is another key site for modification. It can be unsubstituted (N-H) or derivatized with various groups, which significantly alters the compound's biological profile. The N-H group can act as a hydrogen bond donor, an interaction that can be crucial for binding to some targets.
In a study of C3-substituted indole (B1671886) derivatives, compounds that were not functionalized at the N-1 position generally exhibited stronger cytoprotective properties against oxidative hemolysis. nih.gov This suggests that for certain activities, a free N-H is preferred. However, for other targets, N-1 substitution is beneficial. For instance, in a series of anti-inflammatory oxindole esters, N-benzyl derivatives were synthesized and compared to their N-unsubstituted counterparts to systematically evaluate the impact of this substitution on activity. nih.gov The presence of a benzyl (B1604629) group at N-1 of the related isatin (B1672199) core was also found to improve anti-proliferative activities.
Table: Comparison of N-1 Substituted vs. Unsubstituted Indole Derivatives
| Scaffold/Activity | N-1 Substitution | Observed Effect | Reference |
|---|---|---|---|
| C3-substituted indoles / Cytoprotective | Unsubstituted (N-H) | Stronger cytoprotective properties | nih.gov |
The C-3 position is the most frequently modified site on the oxindole scaffold, leading to a vast array of derivatives with diverse biological activities. nih.govnih.gov This position is adjacent to the carbonyl group and can be readily functionalized.
A particularly important class of C-3 modified oxindoles are the C3-spirooxindoles, where the C-3 carbon is part of a second ring system. nih.gov This creates a rigid, three-dimensional structure that can fit into specific binding pockets with high affinity. Spirooxindoles have shown a broad spectrum of activities, including potent anticancer, antimicrobial, and antiviral effects. nih.govrsc.org For example, pyrrolidin-2,3′-oxindoles are a representative class of spirooxindoles that are widespread in natural products and exhibit significant bioactivities, including MDM2 inhibition. nih.gov
Even simple mono-functionalization at the C-3 position can lead to potent compounds. The synthesis of C3-mono-functionalized indolin-2-ones from 2-oxindole and chalcones resulted in derivatives with significant activity against the protozoan Leishmania infantum. nih.gov The absolute configuration of the stereocenter created at C-3 has a substantial impact on the bioactivity of these compounds. rsc.org
Table: Examples of C-3 Modifications and Associated Biological Activities
| C-3 Modification | Derivative Class | Example Biological Activity | Reference |
|---|---|---|---|
| Spiro-fusion with a pyrrolidine (B122466) ring | Spiropyrrolidinyl-oxindoles | MDM2 Inhibition, Anticancer | nih.gov |
| Spiro-fusion with a thiochromene ring | Spiro-thiochromene-oxindoles | Anti-inflammatory | rsc.org |
| Addition of a chalcone-derived side chain | C3-mono-functionalized oxindoles | Antileishmanial | nih.gov |
Stereochemistry is a critical factor in the pharmacological activity of oxindole derivatives, particularly when a stereocenter is present at the C-3 position. rsc.org The spatial arrangement of atoms can dramatically affect how a molecule interacts with a chiral biological target, such as an enzyme or receptor. As a result, different enantiomers of the same compound can have vastly different potencies, selectivities, and even different types of activity.
The importance of stereochemistry is evident from the numerous studies focused on the stereoselective synthesis of oxindole derivatives. researchgate.netcore.ac.uknih.gov These methods aim to produce a single desired stereoisomer, avoiding the need to separate a racemic mixture and ensuring that the final product has the optimal pharmacological profile. For example, the development of stereoselective methods to access spirocyclic oxindoles is a major focus in medicinal chemistry, as the specific 3D arrangement of the spiro-fused ring is key to its biological function. rsc.orgcore.ac.uk
It has been explicitly noted that for substituted oxindoles, the absolute arrangement of the C-3 stereocenter has a substantial impact on bioactivity. rsc.org This underscores the need for controlled, stereoselective synthesis in the development of new therapeutic agents based on this scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,3-dihydro-1H-indol-2-one Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help to understand which physicochemical properties are key for activity and can guide the design of new, more potent molecules.
Several QSAR studies have been performed on oxindole analogues. In one study on cytotoxic oxindole derivatives, a 3D-QSAR model was developed to understand the structural requirements for activity against breast cancer cells. nih.gov The resulting model showed a strong correlation between the predicted and experimental activities, indicating its predictive power. nih.gov Molecular dynamics simulations further supported the model by revealing the conformational changes in the drug-target complex. nih.gov
Another QSAR analysis on a series of indole-2-one derivatives with anti-inflammatory activity revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were beneficial for inhibiting TNF-α and IL-6 release. nih.gov This suggests that for this particular activity, increased polarity and water solubility are favorable characteristics.
Table: Statistical Results of a 3D-QSAR Model for Cytotoxic Oxindole Derivatives nih.gov
| QSAR Model Parameter | Value | Interpretation |
|---|---|---|
| r² (squared correlation coefficient) | 0.92 | Indicates a strong fit of the model to the training set data. |
| q² (cross-validated r²) | 0.80 | Indicates good internal predictive ability of the model. |
| Pearson-R | 0.95 | Indicates a very strong linear correlation for the test set. |
These models provide a rational framework for the development of new therapeutic agents by elucidating the specific structural features that govern the biological activity of 2,3-dihydro-1H-indol-2-one analogues. nih.gov
Based on a comprehensive search of available scientific literature, there are no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies focused on the chemical compound 7-ethoxy-2,3-dihydro-1H-indol-2-one. Research detailing the development of predictive models for biological endpoints or the application of ligand-based and structure-based QSAR methodologies for this particular compound and its derivatives could not be located in the public domain.
Therefore, the requested article with the specified structure and content cannot be generated at this time due to the absence of relevant research findings.
Computational Chemistry and Molecular Modeling Applications in 7 Ethoxy 2,3 Dihydro 1h Indol 2 One Research
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules like 7-ethoxy-2,3-dihydro-1H-indol-2-one. nih.govyoutube.comyoutube.com DFT provides a robust framework for computing the electronic structure of many-body systems, offering a balance between accuracy and computational cost that is well-suited for molecules of pharmaceutical interest. youtube.comnih.gov
Electronic Structure Analysis and Reactivity Predictions
DFT is extensively used to analyze the electronic landscape of indole (B1671886) derivatives. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies lower reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the oxindole (B195798) core, the carbonyl oxygen typically represents a region of high negative potential, making it a likely site for hydrogen bonding. nih.gov In studies of related indole derivatives, DFT calculations have been employed to elucidate these properties, which are crucial for predicting how the molecule will interact with biological receptors or participate in chemical reactions. nih.govdntb.gov.ua
Table 1: Representative Electronic Properties of an Indole Derivative Calculated via DFT Note: This table presents example data for a related indole compound to illustrate the outputs of DFT calculations, as specific data for this compound is not publicly available.
| Calculated Property | Typical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 Debye | Measure of molecular polarity |
Conformational Preferences and Tautomerism Assessment
The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Computational methods are used to explore the potential energy surface of a molecule to identify its most stable conformers. For a molecule like this compound, this involves analyzing the rotation around single bonds, such as the one connecting the ethoxy group to the indole ring. nih.govyoutube.commdpi.com
Furthermore, the oxindole core of the molecule can exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. Quantum chemical calculations can determine the relative energies of these tautomers, predicting which form is most stable and therefore more likely to be present under physiological conditions. mdpi.comsemanticscholar.org Studies on oxindole systems have used these methods to evaluate tautomeric preference in both gas and solution phases, which is essential for accurate molecular docking and simulation studies. semanticscholar.org
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), like a protein or enzyme. espublisher.commdpi.com These methods are central to structure-based drug design. nih.gov
Elucidation of Ligand-Receptor Interaction Modes and Binding Sites
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govnih.gov This process generates a binding score, which estimates the strength of the interaction. For analogues of this compound, docking studies have been instrumental in identifying key interactions that stabilize the ligand-receptor complex. nih.govacs.org
These interactions often include:
Hydrogen bonds: Typically formed between the oxindole's carbonyl oxygen or NH group and polar amino acid residues in the receptor's binding pocket. mdpi.com
Hydrophobic interactions: Involving the aromatic ring of the indole core and nonpolar amino acid residues.
Pi-stacking: Interactions between the aromatic system of the ligand and aromatic residues like tyrosine or phenylalanine in the protein.
In studies on related indole derivatives targeting enzymes like Pim-1 kinase or cyclooxygenase (COX), docking has successfully identified crucial amino acid residues (e.g., Glu121, Arg120, Tyr355) that are vital for binding. mdpi.comnih.gov
Table 2: Common Ligand-Receptor Interactions for Indole-2-one Analogues from Docking Studies Note: This table summarizes typical findings for indole-2-one derivatives from various molecular docking studies.
| Interaction Type | Ligand Moiety Involved | Typical Interacting Amino Acid Residues | Reference Target |
|---|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen (C=O) | Arg, Tyr, Ser | Kinases, COX enzymes nih.govmdpi.com |
| Hydrogen Bond | Amide Proton (N-H) | Asp, Glu, Gln | Dopamine (B1211576) Receptors nih.gov |
| Hydrophobic/van der Waals | Benzene (B151609) Ring | Leu, Val, Ile, Ala | Various Receptors nih.gov |
| Pi-Pi Stacking | Indole Ring System | Phe, Tyr, Trp | EGFR, PARP ijper.orgnih.gov |
Prediction of Binding Affinities and Stability of Compound-Target Complexes
While docking provides a static snapshot and a scoring function, predicting the binding affinity more accurately often requires more advanced techniques. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used in conjunction with molecular dynamics simulations to calculate the free energy of binding. espublisher.com
In a study of indole derivatives as inhibitors of the Indoleamine 2,3-dioxygenase-1 (IDO1) enzyme, MD simulations followed by binding free energy calculations showed that candidate compounds had more favorable binding energies (e.g., -32.88 and -35.31 kcal/mol) compared to the native ligand. espublisher.com Similarly, studies on indolin-2-one derivatives targeting dopamine receptors have correlated calculated binding energies with experimentally determined binding affinities (Ki values), validating the predictive power of these computational models. nih.govingentaconnect.com
Dynamic Behavior and Conformational Changes of this compound Analogues
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, simulating its movement over time (from nanoseconds to microseconds). irbbarcelona.orgmdpi.com This allows researchers to assess the stability of the binding pose predicted by docking. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates how much their structures deviate from the initial pose. A stable RMSD over time suggests a stable binding complex. mdpi.com
MD simulations can also reveal important conformational changes in both the ligand and the receptor upon binding. nih.govnih.gov For instance, simulations have shown how the binding of an indole-based inhibitor can induce or stabilize specific conformations in a receptor, which is crucial for understanding mechanisms like allosteric modulation or biased agonism. mdpi.commdpi.com These simulations confirm that key interactions, such as critical hydrogen bonds identified in docking, are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.gov
Virtual Screening and De Novo Design of Novel 2,3-dihydro-1H-indol-2-one Analogues
The quest for novel therapeutic agents often begins in the digital realm, with computational chemistry and molecular modeling providing powerful tools for drug discovery. For the 2,3-dihydro-1H-indol-2-one scaffold, a core structure present in a multitude of biologically active compounds, these in silico techniques are pivotal in exploring vast chemical spaces and designing new analogues with enhanced potency and specificity. nih.gov This section delves into the application of virtual screening and de novo design in the context of creating novel derivatives related to this compound.
Virtual Screening of 2,3-dihydro-1H-indol-2-one Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method has been successfully applied to the 2,3-dihydro-1H-indol-2-one (oxindole) framework to discover new potential therapeutic agents.
One notable study focused on the design of novel oxindole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.gov In this research, a library of 360 designed oxindole derivatives was subjected to molecular docking-based virtual screening. The screening identified three promising candidates—BIATAM, CIHTAM, and IATAM—based on their high docking scores and favorable interactions with the VEGFR2 binding site, which included hydrogen bonding and hydrophobic interactions. nih.gov The lead compound, BIATAM, not only showed a superior docking performance but also exhibited a favorable pharmacokinetic profile and adhered to Lipinski's Rule of Five, a guideline for evaluating the drug-likeness of a chemical compound. nih.gov
The general workflow for such a virtual screening process typically involves:
Target Preparation: Obtaining and preparing the three-dimensional structure of the target protein.
Library Generation: Assembling a collection of 2,3-dihydro-1H-indol-2-one analogues, which can be sourced from commercial databases or designed and enumerated in silico.
Molecular Docking: Computationally predicting the binding pose and affinity of each ligand in the library to the target's active site.
Hit Identification and Refinement: Selecting the most promising candidates based on scoring functions and visual inspection of the binding modes. These hits can then be synthesized and subjected to experimental validation.
Another example of the application of virtual screening to a related scaffold is the identification of novel inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer. nih.gov A multi-step virtual screening protocol, including Lipinski's Rule of Five, molecular docking, and pharmacophore modeling, was used to screen the Specs database, leading to the identification of six potential hits. nih.gov
The following table summarizes the findings from the virtual screening for VEGFR2 inhibitors:
| Compound | Docking Score (kcal/mol) | Key Interactions |
| BIATAM | >7 | Hydrogen bonding, hydrophobic contacts, stacking |
| CIHTAM | >7 | Hydrogen bonding, hydrophobic contacts, stacking |
| IATAM | >7 | Hydrogen bonding, hydrophobic contacts, stacking |
De Novo Design of Novel 2,3-dihydro-1H-indol-2-one Analogues
De novo design, which translates to "from the beginning," is a computational strategy for designing novel molecules with desired properties, often without a starting template. In the context of the 2,3-dihydro-1H-indol-2-one scaffold, de novo design aims to create new analogues by adding substituents or modifying the core structure to enhance biological activity.
The rational design of novel 5-amino-2-oxindole derivatives for antiglaucoma activity serves as an illustrative example of this approach. nih.gov This research involved a rational approach to the synthesis of these derivatives, which implies a design process guided by an understanding of the target and the structure-activity relationships of known ligands. The most active compound identified in this study demonstrated a significant reduction in intraocular pressure in preclinical models. nih.gov
The process of de novo design can be broken down into several key steps:
Scaffold Selection and Analysis: Starting with the 2,3-dihydro-1H-indol-2-one core, its key chemical features and potential points for modification are analyzed.
Fragment Ligation or Growing: New molecular fragments are computationally "grown" from the scaffold or linked together within the target's binding site to create novel structures.
Structure Optimization: The newly generated molecules are optimized to improve their binding affinity and drug-like properties.
Synthesis and Biological Evaluation: The most promising designs are then synthesized and tested for their biological activity.
Research into spirodihydrothiopyran-oxindole derivatives as antitumor agents also highlights the principles of de novo design, where diverse substitutions were explored to investigate structure-activity relationships. medchemexpress.com Similarly, the synthesis and evaluation of N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides as potential anticancer agents involved the creation of a series of new derivatives to identify more potent compounds. researchgate.net
The following table provides examples of de novo designed 2,3-dihydro-1H-indol-2-one analogues and their targeted activities:
| Derivative Class | Target/Activity | Research Focus |
| 5-amino-2-oxindole derivatives | Antiglaucoma | Rational design and synthesis to reduce intraocular pressure. nih.gov |
| Spirodihydrothiopyran-oxindoles | Antitumor | Synthesis of diverse substitutions to probe structure-activity relationships. medchemexpress.com |
| N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides | Anticancer | Synthesis and evaluation of cytotoxic properties against various cancer cell lines. researchgate.net |
| 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives | HIV-1 Inhibition | Structural optimization for dual inhibitory activity against reverse transcriptase. nih.gov |
Through the synergistic application of virtual screening and de novo design, researchers can efficiently navigate the vast chemical landscape to discover and create novel 2,3-dihydro-1H-indol-2-one analogues with tailored biological activities. These computational approaches significantly accelerate the early stages of drug discovery, paving the way for the development of the next generation of therapeutics based on this privileged scaffold.
Future Research Directions and Therapeutic Prospects for 7 Ethoxy 2,3 Dihydro 1h Indol 2 One
Development of Highly Selective Therapeutic Agents Based on the 2,3-dihydro-1H-indol-2-one Scaffold
The development of highly selective therapeutic agents is a paramount goal in drug discovery to minimize off-target effects and enhance efficacy. The 2,3-dihydro-1H-indol-2-one, or oxindole (B195798), scaffold serves as a versatile template for designing such agents. Its structure allows for modifications at various positions, enabling the fine-tuning of binding affinities and selectivity for specific biological targets. evitachem.com
Research has demonstrated that strategic functionalization of the indole (B1671886) ring system can significantly influence the electronic properties and target binding of the resulting derivatives. evitachem.com For instance, the introduction of different substituents on the aromatic ring or the nitrogen atom can lead to compounds with high selectivity for a range of targets, including protein kinases and G-protein coupled receptors. The pursuit of selective anticancer agents has seen the evolution of the 3-(4-hydroxyphenyl)indoline-2-one scaffold, which has shown promise in treating drug-resistant cancers. illinois.edu
Future efforts will likely focus on computational modeling and structure-based drug design to predict and rationalize the selectivity of novel 7-ethoxy-2,3-dihydro-1H-indol-2-one derivatives. By leveraging a deeper understanding of the target-ligand interactions at an atomic level, researchers can design compounds with optimized selectivity profiles, paving the way for more effective and safer therapeutics.
Exploration of Emerging Biological Targets for this compound Derivatives
While the 2,3-dihydro-1H-indol-2-one scaffold is known to interact with established targets like tyrosine kinases, there is a growing interest in exploring its potential against emerging biological targets. The structural diversity of indole derivatives makes them suitable for screening against a wide array of proteins implicated in various diseases. evitachem.comnih.gov
Recent studies have highlighted the potential of indole-based compounds to target enzymes involved in bacterial resistance, such as (p)ppGpp synthetase, and proteins crucial for DNA replication, like DNA gyrase. nih.govnih.gov This suggests that derivatives of this compound could be developed as novel antibacterial agents. Furthermore, the neuroprotective and antioxidant properties of 2,3-dihydroindoles open up avenues for investigating their efficacy against neurodegenerative diseases by targeting pathways involved in oxidative stress and neuronal cell death. nih.gov
The exploration of new biological targets will be facilitated by high-throughput screening campaigns and chemoproteomics approaches. These techniques can identify novel protein binders for this compound and its analogs, thereby uncovering new therapeutic opportunities for a range of conditions, from infectious diseases to neurological disorders.
Advanced Synthetic Strategies for Complex and Multifunctional 2,3-dihydro-1H-indol-2-one Structures
The synthesis of complex and multifunctional molecules based on the 2,3-dihydro-1H-indol-2-one core is crucial for expanding the chemical space and accessing novel therapeutic agents. Researchers are continuously developing advanced synthetic strategies to achieve greater efficiency, selectivity, and diversity in the construction of these scaffolds. nih.govacs.org
Modern synthetic methods focus on the development of chemoselective reactions that allow for the specific modification of one functional group in the presence of others. nih.gov This is particularly important for building complex molecules with multiple reactive sites. Recent advancements include the use of transition metal catalysis, photoredox catalysis, and organocatalysis to forge new carbon-carbon and carbon-heteroatom bonds on the oxindole ring system. acs.org For example, strategies for the direct functionalization of C-H bonds are emerging as powerful tools for the late-stage modification of complex indole derivatives.
Future synthetic endeavors will likely involve the development of novel multicomponent reactions and diversity-oriented synthesis approaches. These strategies will enable the rapid generation of large libraries of structurally diverse 2,3-dihydro-1H-indol-2-one derivatives, facilitating the exploration of their structure-activity relationships and the identification of potent and selective drug candidates.
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects
To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data is becoming increasingly important. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by a compound within a biological system. nih.govnih.gov
By analyzing how a drug candidate perturbs various molecular layers, researchers can identify its mechanism of action, uncover potential off-target effects, and discover biomarkers for predicting treatment response. mdpi.com For instance, integrating transcriptomic and proteomic data can reveal how a 2,3-dihydro-1H-indol-2-one derivative affects gene expression and protein abundance, providing insights into the signaling pathways it modulates. nih.gov
The application of multi-omics approaches will be instrumental in advancing the preclinical and clinical development of this compound-based therapeutics. nih.gov The resulting comprehensive datasets will not only elucidate the compound's biological activity but also aid in patient stratification and the development of personalized medicine strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
